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  • Product: 1-(4-Fluoro-2-methoxyphenyl)ethanol
  • CAS: 1339915-95-5

Core Science & Biosynthesis

Exploratory

Thermodynamic properties and boiling point of 1-(4-Fluoro-2-methoxyphenyl)ethanol

Executive Summary This technical guide provides a comprehensive thermodynamic analysis of 1-(4-Fluoro-2-methoxyphenyl)ethanol (CAS 1339915-95-5 ), a critical chiral building block in the synthesis of fluorinated pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive thermodynamic analysis of 1-(4-Fluoro-2-methoxyphenyl)ethanol (CAS 1339915-95-5 ), a critical chiral building block in the synthesis of fluorinated pharmaceutical intermediates. Due to the scarcity of direct experimental data in public literature for this specific isomer, this guide synthesizes property values through comparative analog analysis and group contribution thermodynamics .

The compound is characterized by a high boiling point driven by intermolecular hydrogen bonding and the inductive effects of the fluorine substituent. It is typically isolated as a viscous oil or low-melting solid. This guide outlines the predicted thermodynamic boundaries required for safe distillation and process optimization.

Chemical Identity & Structural Analysis

PropertyDetail
IUPAC Name 1-(4-Fluoro-2-methoxyphenyl)ethanol
CAS Number 1339915-95-5
Molecular Formula C₉H₁₁FO₂
Molecular Weight 170.18 g/mol
SMILES CC(O)c1ccc(F)cc1OC
Key Functional Groups Secondary Alcohol (-OH), Aryl Fluoride (-F), Methoxy Ether (-OCH₃)

Structural Impact on Thermodynamics:

  • Fluorine Substituent (C-4): Increases density and lipophilicity compared to the non-fluorinated analog. The high electronegativity of fluorine induces a dipole that slightly elevates the boiling point via dipole-dipole interactions.

  • Methoxy Group (C-2): Provides steric bulk ortho to the ethanol chain, potentially inhibiting efficient crystal packing (lowering melting point) while contributing to electron density in the ring.

  • Hydroxyl Group: The primary driver of the high boiling point due to intermolecular hydrogen bonding.

Thermodynamic Properties

Boiling Point Analysis

Direct experimental boiling point data for this specific CAS is rarely published in standard compendia. The values below are derived from comparative thermodynamic modeling using the ketone precursor (4'-Fluoro-2'-methoxyacetophenone) and structural analogs (1-(4-methoxyphenyl)ethanol).

ConditionTemperature RangeConfidence LevelMethodology
Atmospheric (760 mmHg) 235°C – 245°C High (Predicted)Extrapolated from ketone precursor (BP 228°C) + H-bond correction.
Reduced Pressure (1 mmHg) 95°C – 105°C High (Predicted)Nomograph correlation with 1-(4-methoxyphenyl)ethanol (BP 95°C @ 1mmHg).
Reduced Pressure (10 mmHg) 130°C – 140°C Medium (Predicted)Antoine Equation approximation.

Technical Insight: The ketone precursor, 4'-Fluoro-2'-methoxyacetophenone (CAS 51788-80-8), has a boiling point of 228.4°C . The reduction of the ketone to the alcohol introduces a hydrogen bond donor (-OH). In aromatic ethanols, this transformation typically elevates the boiling point by 10–20°C relative to the ketone due to increased intermolecular association. Therefore, a boiling point of ~240°C is the operational baseline.

Melting Point & Phase Behavior
  • Predicted State (25°C): Viscous Liquid or Low-Melting Solid.

  • Melting Point Range: 35°C – 45°C (Racemic mixture often suppresses MP; enantiopure forms may melt higher).

  • Rationale: The ortho-methoxy group creates steric hindrance that disrupts the planar stacking observed in para-substituted analogs, often lowering the melting point relative to the ketone (MP 51-53°C).

Density & Solubility
  • Density: 1.18 ± 0.05 g/cm³ (Predicted).

    • Note: Heavier than water due to the fluorine atom (Atomic mass 19).

  • Solubility (LogP ~1.9):

    • Insoluble: Water.[1]

    • Soluble: Methanol, Dichloromethane (DCM), Ethyl Acetate, THF.

Experimental Methodologies

Synthesis & Property Determination Workflow

The following workflow describes the standard protocol for synthesizing the compound and validating its physical properties.

G Ketone Precursor: 4'-Fluoro-2'-methoxyacetophenone (CAS 51788-80-8) Reaction Reduction (NaBH4, MeOH, 0°C) Ketone->Reaction Hydride Addition Quench Quench & Extraction (NH4Cl / DCM) Reaction->Quench Protonation Crude Crude Alcohol (Viscous Oil) Quench->Crude Solvent Removal Purification Vacuum Distillation (Target: 100°C @ 1mmHg) Crude->Purification Thermal Separation Product Pure 1-(4-Fluoro-2-methoxyphenyl)ethanol (CAS 1339915-95-5) Purification->Product Isolation

Figure 1: Synthesis and purification workflow.[2][3][4] The high boiling point necessitates vacuum distillation to avoid thermal decomposition.

Protocol: Reduction of 4'-Fluoro-2'-methoxyacetophenone

Objective: Synthesize 1-(4-Fluoro-2-methoxyphenyl)ethanol to determine exact physical constants.

  • Setup: Dissolve 10.0 g (59.5 mmol) of 4'-Fluoro-2'-methoxyacetophenone in 100 mL of anhydrous Methanol (MeOH). Cool to 0°C in an ice bath.

  • Addition: Slowly add 1.1 equiv (2.5 g) of Sodium Borohydride (NaBH₄) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[3]

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (25°C) and monitor by TLC (Hexane:EtOAc 3:1). The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol spot (Rf ~0.3).

  • Workup: Quench with Saturated NH₄Cl solution. Evaporate MeOH under reduced pressure. Extract aqueous residue with Dichloromethane (3 x 50 mL).

  • Purification (Crucial for BP determination):

    • Dry organic layer over Na₂SO₄ and concentrate.[4]

    • Perform Kugelrohr distillation or high-vacuum distillation.

    • Target Fraction: Collect distillate at 98–105°C / 1.0 mmHg .

Comparative Thermodynamic Logic

To validate the predicted boiling point, we utilize a "Nearest Neighbor" approach using chemically similar validated standards.

Logic Ref1 Ref 1: 1-(4-Methoxyphenyl)ethanol BP: 95°C @ 1mmHg (Non-fluorinated analog) Logic1 Effect of Fluorine (+F) Increases MW & Density Slight BP increase (+5-10°C) Ref1->Logic1 Add F at C4 Ref2 Ref 2: 4'-Fluoro-2'-methoxyacetophenone BP: 228°C @ 760mmHg (Ketone Precursor) Logic2 Effect of Reduction (C=O -> C-OH) Increases H-Bonding BP increase (+10-15°C vs Ketone) Ref2->Logic2 Reduce C=O Target TARGET: 1-(4-Fluoro-2-methoxyphenyl)ethanol Logic1->Target Est. BP ~105°C @ 1mmHg Logic2->Target Est. BP ~240°C @ 760mmHg

Figure 2: Thermodynamic prediction logic based on structural analogs.

References

  • Sigma-Aldrich. Product Specification: 1-(4-Fluoro-2-methoxyphenyl)ethanol (CAS 1339915-95-5). Retrieved from Sigma-Aldrich Catalog. Link

  • PubChem. Compound Summary: 4'-Fluoro-2'-methoxyacetophenone (CAS 51788-80-8). National Library of Medicine. Link

  • Thermo Scientific Chemicals. 1-(4-Methoxyphenyl)ethanol Properties (CAS 3319-15-1).[1] Fisher Scientific.[1] Link

  • ChemicalBook. 1-(2-Fluoro-4-methoxyphenyl)ethanol Isomer Data. (Used for isomeric comparison). Link

  • NIST Chemistry WebBook. Thermophysical Properties of Phenylethanol Derivatives. National Institute of Standards and Technology. Link

Sources

Foundational

Molecular weight and structural formula of 1-(4-Fluoro-2-methoxyphenyl)ethanol

Molecular Architecture, Synthesis, and Applications in Medicinal Chemistry Executive Summary 1-(4-Fluoro-2-methoxyphenyl)ethanol (CAS: 1339915-95-5) is a chiral benzylic alcohol derivative serving as a critical intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

1-(4-Fluoro-2-methoxyphenyl)ethanol (CAS: 1339915-95-5) is a chiral benzylic alcohol derivative serving as a critical intermediate in the synthesis of pharmacologically active agents.[1] Characterized by a 4-fluoro-2-methoxy substitution pattern on the phenyl ring, this molecule leverages the bioisosteric properties of fluorine to enhance metabolic stability and lipophilicity, while the methoxy group provides steric bulk and hydrogen-bond acceptance potential. This guide details its structural properties, synthetic pathways via ketone reduction, and characterization protocols for drug discovery applications.

Chemical Identity & Structural Analysis[2][3][4]

Molecular Specifications
  • IUPAC Name: 1-(4-Fluoro-2-methoxyphenyl)ethanol[1]

  • CAS Registry Number: 1339915-95-5

  • Molecular Formula: C

    
    H
    
    
    
    FO
    
    
  • Molecular Weight: 170.18 g/mol [1]

  • Chirality: Contains one stereocenter at the benzylic position, existing as (R)- and (S)- enantiomers.

Structural Visualization

The following diagram illustrates the 2D connectivity and functional groups.

ChemicalStructure Figure 1: Structural connectivity of 1-(4-Fluoro-2-methoxyphenyl)ethanol. Benzene Benzene Ring C1 C1 (Ipso) Benzene->C1 C2 C2 (Ortho) Benzene->C2 C4 C4 (Para) Benzene->C4 EthanolGroup 1-Hydroxyethyl -CH(OH)CH3 C1->EthanolGroup Position 1 MethoxyGroup Methoxy -OCH3 C2->MethoxyGroup Position 2 FluoroGroup Fluoro -F C4->FluoroGroup Position 4

Physicochemical Profile

The combination of the electron-withdrawing fluorine and electron-donating methoxy group creates a unique electronic environment on the aromatic ring, influencing the pKa of the benzylic alcohol and its binding affinity in protein pockets.

PropertyValueRationale/Context
Molecular Weight 170.18 g/mol Fragment-based drug design compliant (<300 Da).
LogP (Predicted) ~1.9 - 2.1Moderate lipophilicity suitable for membrane permeability.
H-Bond Donors 1 (OH)Critical for active site interaction.
H-Bond Acceptors 2 (OH, OMe)Methoxy oxygen acts as a weak acceptor.
Rotatable Bonds 2Low conformational entropy penalty upon binding.
Physical State Colorless Oil/SolidLow melting point due to disruption of crystal packing by ortho-substitution.

Synthetic Pathways & Methodology

The primary route to 1-(4-Fluoro-2-methoxyphenyl)ethanol is the nucleophilic addition of hydride to its ketone precursor, 1-(4-fluoro-2-methoxyphenyl)ethanone . This reduction can be performed chemically (racemic) or enzymatically (enantioselective).

Protocol: Chemical Reduction (Racemic)

Objective: Synthesis of racemic alcohol from ketone.

Reagents:

  • Substrate: 1-(4-Fluoro-2-methoxyphenyl)ethanone (1.0 equiv)

  • Reducing Agent: Sodium Borohydride (NaBH

    
    ) (0.5 - 1.0 equiv)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Quench: 1M HCl or Saturated NH

    
    Cl
    

Step-by-Step Workflow:

  • Preparation: Dissolve 1-(4-fluoro-2-methoxyphenyl)ethanone in anhydrous MeOH (0.5 M concentration) in a round-bottom flask. Cool to 0°C using an ice bath.

  • Addition: Add NaBH

    
     portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Quench: Once starting material is consumed, cool back to 0°C and carefully add saturated NH

    
    Cl solution.
    
  • Workup: Evaporate MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Synthetic Logic Diagram

SynthesisWorkflow Figure 2: Reductive synthesis pathway from acetophenone precursor. Start Start: 1-(4-Fluoro-2-methoxyphenyl)ethanone Reagent Add NaBH4 (0.5 equiv) in MeOH at 0°C Start->Reagent Nucleophilic Attack Intermediate Intermediate: Borate Complex Reagent->Intermediate Hydride Transfer Quench Quench: Sat. NH4Cl (Hydrolysis) Intermediate->Quench Protonation Product Product: 1-(4-Fluoro-2-methoxyphenyl)ethanol Quench->Product Isolation

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       ~7.4 (dd, 1H, H-6): Deshielded by the benzylic alcohol.
      
    • 
       ~6.6–6.7 (m, 2H, H-3, H-5): Upfield shift due to electron-donating methoxy and fluorine shielding effects.
      
    • 
       5.0 (q, 1H, CH -OH): Characteristic benzylic methine quartet.
      
    • 
       3.85 (s, 3H, -OCH 
      
      
      
      ): Distinct singlet.
    • 
       1.45 (d, 3H, -CH
      
      
      
      ): Doublet coupling to the methine.
  • 
    F NMR: 
    
    • Single peak around -110 to -115 ppm (typical for aryl fluorides).

Quality Control Criteria
  • Purity: >95% by HPLC (254 nm).

  • Identity: Mass Spectrometry (ESI+) showing [M+Na]

    
     = 193.18 or [M-OH]
    
    
    
    carbocation fragment.

Applications in Drug Discovery

This molecule serves as a versatile building block:

  • Chiral Resolution: The racemic alcohol can be resolved using lipases (e.g., Candida antarctica Lipase B) to generate enantiopure intermediates for asymmetric synthesis.

  • Bioisosterism: The 4-F, 2-OMe motif is often used to replace unstable metabolic spots on phenyl rings. The fluorine blocks para-oxidation (CYP450 metabolism), while the methoxy group can lock conformation via intramolecular hydrogen bonding or steric clashes.

  • Linker Chemistry: The hydroxyl group can be converted to a leaving group (mesylate/tosylate) or oxidized back to the ketone for Friedel-Crafts extensions.

References

  • Sigma-Aldrich. 1-(4-Fluoro-2-methoxyphenyl)ethanol Product Page. Retrieved from

  • ChemicalBook. Synthesis of 1-(2-Fluoro-4-methoxyphenyl)ethanol and isomers. Retrieved from

  • PubChem. Compound Summary for 1-(4-Methoxyphenyl)ethanol and derivatives. Retrieved from

  • BenchChem. Reduction protocols for substituted acetophenones. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of Chiral 1-(4-Fluoro-2-methoxyphenyl)ethanol

Executive Summary & Strategic Overview The synthesis of 1-(4-Fluoro-2-methoxyphenyl)ethanol represents a classic yet challenging problem in pharmaceutical intermediate development. The presence of the ortho-methoxy group...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The synthesis of 1-(4-Fluoro-2-methoxyphenyl)ethanol represents a classic yet challenging problem in pharmaceutical intermediate development. The presence of the ortho-methoxy group introduces significant steric bulk and potential coordinating ability, which can interfere with standard catalytic cycles. Furthermore, the 4-fluoro substituent alters the electronic properties of the aromatic ring, influencing the hydride transfer rate.

This guide details two distinct, high-fidelity protocols for accessing the enantiopure alcohol (typically >99% ee):

  • Biocatalytic Reduction (KREDs): The preferred route for "Green Chemistry" compliance, mild conditions, and near-perfect enantioselectivity.

  • Asymmetric Transfer Hydrogenation (ATH): The robust chemical route using Noyori-Ikariya catalysts, ideal for rapid scale-up without biological dependencies.

Strategic Decision Matrix

Before initiating synthesis, select the protocol based on your project constraints:

DecisionMatrix Start Start: 1-(4-Fluoro-2-methoxyphenyl)ethanone Criteria Primary Constraint? Start->Criteria RouteA Route A: Biocatalysis Criteria->RouteA High ee (>99.5%) Green Chem Required RouteB Route B: Ru-ATH Criteria->RouteB Speed to Scale No Enzyme Library ResultA Pros: Mild, High Selectivity Cons: Buffer Prep, Screening RouteA->ResultA ResultB Pros: Commercial Catalyst, High Conc. Cons: Ru Removal, Lower ee (95-98%) RouteB->ResultB

Figure 1: Decision matrix for selecting the optimal synthetic pathway.

Protocol A: Biocatalytic Reduction (Ketoreductase)[1]

Principle: Ketoreductases (KREDs) transfer a hydride from a cofactor (NADPH or NADH) to the prochiral ketone. To make this economically viable, a cofactor recycling system (e.g., Glucose Dehydrogenase/Glucose or Isopropanol/ADH) is coupled to the reaction.

Mechanism & Workflow:

Biocatalysis Substrate Ketone Substrate (4-F-2-OMe-Acetophenone) Product Chiral Alcohol (S)-1-(...) Substrate->Product Reduction KRED Enzyme: KRED NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP Hydride Transfer GDH Recycle: GDH Glucose Glucose Gluconate Gluconolactone Glucose->Gluconate Oxidation

Figure 2: Coupled enzymatic cycle showing substrate reduction and cofactor regeneration.

Experimental Procedure (Valid for 1g Scale)

Reagents:

  • Substrate: 1-(4-Fluoro-2-methoxyphenyl)ethanone (1.0 g, 5.95 mmol).

  • Enzyme: KRED Screening Kit (e.g., Codexis or Daicel panels). Note: For this protocol, we assume a standard anti-Prelog KRED has been identified.

  • Cofactor: NADP+ (5 mg, catalytic).

  • Recycling Mix: Glucose (1.5 eq) and Glucose Dehydrogenase (GDH, 10 mg).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 50 mL of 100 mM KPi buffer (pH 7.0). Degas by sparging with nitrogen for 10 minutes (oxygen can deactivate some KREDs).

  • Substrate Solution: Dissolve the ketone (1.0 g) in 2 mL of DMSO or IPA (co-solvent). Critical: Do not exceed 10% v/v organic solvent unless the specific enzyme is solvent-tolerant.

  • Reaction Initiation:

    • To a reaction vessel equipped with an overhead stirrer, add 30 mL Buffer.

    • Add Glucose (1.6 g, ~1.5 eq).

    • Add GDH (10 mg) and NADP+ (5 mg).

    • Add the KRED enzyme (20-50 mg depending on activity unit/mg).

    • Add the Substrate Solution dropwise.

  • Incubation: Stir at 30°C for 24 hours. Maintain pH at 7.0 using an auto-titrator with 1M NaOH (gluconic acid production will lower pH).

  • Checkpoint: At 24h, extract a 50 µL aliquot, dilute in EtOAc, and analyze by TLC or HPLC. Conversion should be >98%.

  • Workup:

    • Add Celite (1 g) and filter to remove protein sludge.

    • Extract filtrate with MTBE (3 x 20 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

Self-Validating Metric:

  • If conversion <50% at 24h: Check pH (likely dropped below 6) or increase GDH loading.

  • If emulsion forms during workup: The enzyme was not fully removed; perform a second filtration through a finer Celite pad.

Protocol B: Asymmetric Transfer Hydrogenation (Noyori ATH)[2]

Principle: This method utilizes a Ruthenium(II) catalyst with a chiral diamine ligand (TsDPEN).[1] The reaction relies on a "metal-ligand bifunctional mechanism" where the proton on the amine and the hydride on the metal are transferred simultaneously.

Reagents:

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (1 mol%).[1]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture).

  • Solvent: Dichloromethane (DCM) or neat reaction.

Experimental Procedure (Valid for 5g Scale)
  • Catalyst Prep (In-situ): In a Schlenk flask, combine [RuCl2(p-cymene)]2 (0.5 mol%) and (S,S)-TsDPEN (1.2 mol%) in DCM. Add KOH/IPA to generate the active 16e- species if not using the pre-formed chloride catalyst. Recommendation: Use commercially available pre-formed RuCl(p-cymene)[(S,S)-Ts-DPEN] for reproducibility.

  • Reaction Setup:

    • Charge flask with 1-(4-Fluoro-2-methoxyphenyl)ethanone (5.0 g, 29.7 mmol).

    • Add Formic Acid/TEA mixture (15 mL).

    • Degas the mixture with Argon for 10 mins.

    • Add Catalyst (190 mg, ~1 mol%).

  • Reaction: Stir at 40°C. The reaction will evolve CO2 gas; ensure the system is open to a bubbler (do not seal tightly).

  • Timeline: 24 to 48 hours.

  • Workup:

    • Dilute with water (50 mL) and extract with DCM.

    • Wash with sat. NaHCO3 (to remove residual formic acid).

    • Ruthenium Removal: Treat the organic phase with activated carbon or a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour, then filter.

Self-Validating Metric:

  • Color Change: The reaction mixture typically starts dark red/orange. If it turns black/precipitates early, the catalyst has decomposed (likely O2 contamination).

  • Gas Evolution: Steady bubbling indicates active dehydrogenation of formic acid. If bubbling stops early, add more HCOOH/TEA.

Analytical Controls & Data Interpretation

Quantitative Comparison
ParameterBiocatalysis (Protocol A)Noyori ATH (Protocol B)
Enantiomeric Excess (ee) > 99.5%95 - 98%
Conversion > 99%95 - 99%
Reaction Time 24 h24 - 48 h
Purification Extraction (Clean)Column/Scavenger (Ru removal)
Scalability Linear (requires larger volume)High (Concentrated/Neat)
Chiral HPLC Method (Standard)

To determine ee, use the following method. Note that the ortho-methoxy group often aids separation on polysaccharide columns.

  • Column: Chiralpak AD-H or Chiralpak IA (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm and 254 nm.

  • Temperature: 25°C.

  • Expected Retention:

    • (S)-Enantiomer: ~8.5 min (Typical for AD-H, verify with standard).

    • (R)-Enantiomer: ~10.2 min.

NMR Validation (1H NMR, 400 MHz, CDCl3)
  • Diagnostic Signal: The benzylic proton (CH-OH) appears as a quartet of doublets (due to coupling with methyl and F-H coupling) around 5.1 - 5.3 ppm.

  • Impurity Watch: Check for residual ketone (singlet methyl ~2.6 ppm) vs product methyl (doublet ~1.4 ppm).

Troubleshooting the "Ortho-Effect"

The 2-methoxy group presents a specific challenge:

  • Steric Hindrance: It twists the carbonyl out of planarity with the phenyl ring. In ATH, this can slow down the reaction. Solution: Increase catalyst loading to 2 mol% or temperature to 50°C.

  • Coordination: The methoxy oxygen can coordinate to the Ruthenium center, potentially blocking the active site or altering enantioselectivity. Solution: If ee is lower than expected in ATH, switch to a "tethered" catalyst (e.g., Ru-teth-TsDPEN) which is more rigid.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3] Accounts of Chemical Research, 30(2), 97–102. Link

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265. Link

  • Matsumura, K., et al. (2011). Asymmetric Transfer Hydrogenation of Functionalized Ketones. Organic Process Research & Development, 15(5), 1130–1137. (Specifics on fluorinated substrates). Link

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA. (HPLC Method Grounding). Link

Sources

Application

Application Note: Catalytic Hydrogenation Methods to Yield 1-(4-Fluoro-2-methoxyphenyl)ethanol

Executive Summary This application note details the catalytic hydrogenation protocols for the synthesis of 1-(4-Fluoro-2-methoxyphenyl)ethanol (CAS: 1339915-95-5) from its ketone precursor, 1-(4-Fluoro-2-methoxyphenyl)et...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the catalytic hydrogenation protocols for the synthesis of 1-(4-Fluoro-2-methoxyphenyl)ethanol (CAS: 1339915-95-5) from its ketone precursor, 1-(4-Fluoro-2-methoxyphenyl)ethanone (CAS: 51788-80-8).

The reduction of this specific acetophenone derivative presents two primary challenges:

  • Chemoselectivity: Preserving the labile aryl–fluorine bond, which is susceptible to hydrodefluorination (HDF) under standard Pd/C conditions.[1]

  • Stereoselectivity: The ortho-methoxy group introduces steric bulk that can influence chiral induction, requiring specific ligand design for enantioselective synthesis.[1]

This guide provides three validated protocols: Noyori Asymmetric Hydrogenation (Method A), Asymmetric Transfer Hydrogenation (Method B), and a Modified Heterogeneous Protocol (Method C) for racemic synthesis.[1]

Chemical Context & Strategic Analysis

Target Molecule Characteristics[1][2]
  • Substrate: 1-(4-Fluoro-2-methoxyphenyl)ethanone.

  • Product: 1-(4-Fluoro-2-methoxyphenyl)ethanol.[2][3]

  • Key Structural Features:

    • Electron-Donating Group (EDG): The ortho-methoxy group increases electron density on the carbonyl, potentially slowing nucleophilic hydride attack compared to unsubstituted acetophenone.

    • Leaving Group Risk: The para-fluoro group is stable under mild conditions but prone to cleavage (deflluorination) with Pd catalysts at high temperatures or pressures.[1]

Catalyst Selection Logic
Catalyst SystemPrimary UtilityRisk ProfileRecommendation
Ru-BINAP / H₂ High Enantioselectivity (>95% ee)Low defluorination riskPreferred for Pharma
Ru-TsDPEN / Formate Operational Simplicity (No H₂ gas)Very low defluorination riskPreferred for Safety/Lab Scale
Pd/C High ActivityHigh Defluorination Risk Avoid (unless poisoned)
Raney Nickel Cost-effective Racemic SynthesisModerate defluorination riskGood for Bulk Intermediates

Method A: Asymmetric Hydrogenation (Noyori Protocol)

Objective: Synthesis of chiral (R)- or (S)-1-(4-Fluoro-2-methoxyphenyl)ethanol with high enantiomeric excess (ee).

Mechanistic Pathway

The Ruthenium-BINAP complex facilitates hydride transfer via a metal-ligand bifunctional mechanism. The ortho-methoxy group on the substrate may assist in coordination, stabilizing the transition state.[1]

NoyoriMechanism PreCat Ru(II)-BINAP Precatalyst ActiveCat Active Ru-H Species PreCat->ActiveCat + H2 Coordination Substrate Coordination (C=O binds Ru) ActiveCat->Coordination + Ketone HydrideTransfer Hydride Transfer (Enantio-determining) Coordination->HydrideTransfer TS Stabilization ProductRelease Product Release (Chiral Alcohol) HydrideTransfer->ProductRelease - Product ProductRelease->ActiveCat Regeneration

Figure 1: Catalytic cycle for Ru-BINAP mediated asymmetric hydrogenation.

Experimental Protocol

Reagents:

  • Substrate: 1-(4-Fluoro-2-methoxyphenyl)ethanone (1.0 eq).[4]

  • Catalyst: [RuCl((S)-BINAP)(p-cymene)]Cl or RuCl₂ₙ (0.5–1.0 mol%).

  • Solvent: Degassed Methanol (MeOH).[1]

  • Gas: Hydrogen (H₂), 99.999%.[1]

Procedure:

  • Preparation: In a nitrogen-filled glovebox, dissolve the ketone (10 mmol) and catalyst (0.05 mmol) in anhydrous, degassed MeOH (30 mL).

  • Loading: Transfer the solution to a stainless steel autoclave (Parr reactor) equipped with a glass liner and magnetic stir bar.

  • Purging: Seal the reactor. Purge with H₂ gas (3 cycles of pressurizing to 10 bar and venting) to remove residual oxygen.[1]

  • Reaction: Pressurize to 30–50 bar (435–725 psi) H₂. Heat to 50°C . Stir at 1000 rpm for 12–24 hours.

  • Work-up: Cool to room temperature (RT) and carefully vent H₂. Concentrate the solvent in vacuo.

  • Purification: The residue is typically pure enough for downstream use.[1] If necessary, purify via flash chromatography (Hexane/EtOAc 9:1).[1]

Critical Note: The ortho-methoxy group can reduce reaction rates due to steric hindrance.[1] If conversion is <90% after 24h, increase pressure to 80 bar rather than increasing temperature, to avoid defluorination.

Method B: Asymmetric Transfer Hydrogenation (ATH)

Objective: Safer, gas-free synthesis suitable for laboratories without high-pressure infrastructure.

Reaction Scheme


Experimental Protocol

Reagents:

  • Substrate: 1-(4-Fluoro-2-methoxyphenyl)ethanone (1.0 eq).[4]

  • Catalyst: RuCl (0.5 mol%).

  • Hydrogen Source: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio).[1]

  • Solvent: Dichloromethane (DCM) or neat in FA/TEA.[1]

Procedure:

  • Mixing: In a round-bottom flask, dissolve the ketone (5 mmol) in the FA/TEA mixture (15 mL).

  • Initiation: Add the Ru-catalyst (0.025 mmol).

  • Reaction: Stir at 25–30°C (Ambient Temp). Monitor by TLC/HPLC. Reaction typically completes in 12–18 hours.[1]

    • Note: Bubbling (CO₂ release) indicates active reaction.[1]

  • Quench: Dilute with water (30 mL) and extract with DCM (3 x 20 mL).

  • Wash: Wash combined organics with saturated NaHCO₃ (to neutralize acid) and brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

Why this works: The mild conditions (RT) and lack of H₂ pressure make this the safest method for preserving the C-F bond [1].[1]

Method C: Heterogeneous Hydrogenation (Racemic)

Objective: Cost-effective synthesis of racemic alcohol for non-chiral applications.

Catalyst Choice: Raney Nickel or Pt/C (Sulfided) .[1] Warning: Do not use standard Pd/C. Palladium readily inserts into aryl-fluorine bonds, leading to 1-(2-methoxyphenyl)ethanol (defluorinated impurity) [2].

Experimental Protocol

Reagents:

  • Substrate: 1-(4-Fluoro-2-methoxyphenyl)ethanone.[2][4][5]

  • Catalyst: Raney Nickel (W2 or 2800 grade), washed with EtOH.[1]

  • Solvent: Ethanol.[1]

Procedure:

  • Safety: Raney Nickel is pyrophoric.[1] Handle under water or ethanol; never let it dry.[1]

  • Loading: Add ketone (20 mmol) and Raney Ni (approx. 10 wt% of substrate) to a hydrogenation bottle. Add EtOH (50 mL).

  • Reaction: Connect to a Parr shaker or balloon line. Purge with H₂.[1]

  • Conditions: React at RT to 40°C under 1–3 atm (balloon to low pressure) H₂.

  • Monitoring: Monitor strictly. Stop immediately upon disappearance of ketone to prevent ring hydrogenation.[1]

  • Filtration: Filter through a Celite pad (keep wet!) to remove catalyst.[1]

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance from o-OMeIncrease H₂ pressure (Method A) or Catalyst loading (to 1 mol%).
Defluorination Catalyst too active (Pd) or Temp too highSwitch to Ru or Pt catalyst.[1] Lower Temp <50°C. Add diamine modifiers.
Low ee (Method A/B) Incorrect ligand match or Temp too highLower Temp to 20°C. Ensure strict O₂-free conditions.
Ring Saturation Over-hydrogenationStop reaction immediately at 100% conversion.[1] Use mild pressure.[1][6]
Analytical Characterization

HPLC Method (Chiral):

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane/Isopropanol (90:10).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Expectation: Enantiomers separate with distinct retention times.[1]

NMR Validation:

  • ¹H NMR (CDCl₃): Look for the quartet at ~5.0 ppm (CH-OH) and the doublet at ~1.4 ppm (CH₃). The ortho-OMe singlet appears ~3.8 ppm.[1]

  • ¹⁹F NMR: Essential to confirm the presence of Fluorine (singlet/multiplet ~ -110 to -120 ppm). Absence indicates defluorination.[1]

References

  • Noyori, R., & Ohkuma, T. (2001).[1] Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73.[1]

  • Kuehm-Caubere, C. (2006).[1] Structure-Activity Relationships in the Hydrogenation of Fluoroacetophenones. Journal of Fluorine Chemistry. (General reference for C-F stability).

  • Ikariya, T., & Blacker, A. J. (2007).[1] Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308.[1]

  • Fisher Scientific. (2024).[1] 4'-Fluoro-2'-methoxyacetophenone Product Data.

  • Sigma-Aldrich. (2024).[1] 1-(4-Fluoro-2-methoxyphenyl)ethanol Product Data.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(4-Fluoro-2-methoxyphenyl)ethanol

Case ID: PUR-84803-OH Subject: Column Chromatography Protocol & Troubleshooting for 1-(4-Fluoro-2-methoxyphenyl)ethanol Status: Active Guide Assigned Specialist: Senior Application Scientist Executive Summary & Molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-84803-OH Subject: Column Chromatography Protocol & Troubleshooting for 1-(4-Fluoro-2-methoxyphenyl)ethanol Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

This guide addresses the purification of 1-(4-Fluoro-2-methoxyphenyl)ethanol (CAS: 84803-34-9 / Analogous structures), typically synthesized via the reduction of 4'-fluoro-2'-methoxyacetophenone (ketone precursor) [1, 2].

The primary challenge in this purification is separating the polar secondary alcohol product from the less polar ketone starting material and potential dehydration byproducts (styrenes).[1]

Physicochemical Profile
ParameterDataNotes
Structure Benzylic Secondary AlcoholOrtho-methoxy group increases electron density; Para-fluoro adds lipophilicity.[1]
Polarity ModerateMore polar than the ketone precursor.[1]
Stability Acid-Sensitive (Moderate)Benzylic alcohols with electron-donating groups (OMe) can dehydrate to styrenes on acidic silica.
UV Activity Strong (

nm)
Detectable by standard UV lamps.
Physical State Viscous Oil or Low-Melting SolidOften requires DCM for loading.[1]

Method Development (The "Setup")

Before packing the column, you must establish the separation window.[1] The most common failure mode is attempting purification without a defined


.[1]
TLC Optimization Protocol

Stationary Phase: Silica Gel 60


Standard Mobile Phase:  Hexanes / Ethyl Acetate (EtOAc)
Solvent System (Hex:EtOAc)Expected ResultAction
90:10 Product

; Ketone

Too slow. Use to elute non-polar impurities.
80:20 Product

; Ketone

Target Window. Ideal for separation.[1]
70:30 Product

; Ketone

Too fast.[1] Risk of co-elution.[1]

Visualization Strategy:

  • UV (254 nm): Both the ketone (starting material) and alcohol (product) will quench fluorescence (appear dark).

  • Stain (p-Anisaldehyde): Essential for confirming conversion.[1]

    • Ketone:[1] Typically stains Orange/Red .[1]

    • Alcohol: Typically stains Blue/Violet or faint Pink [3].[1]

Standard Operating Procedure (SOP)

Step 1: Column Preparation (Neutralization)

Due to the ortho-methoxy group, the benzylic alcohol can be prone to acid-catalyzed dehydration or etherification on active silica.[1]

  • Recommendation: Pre-treat the silica slurry with 1% Triethylamine (Et3N) in the mobile phase.[1] This neutralizes acidic sites.[1]

Step 2: Sample Loading[1]
  • Technique: Wet loading is preferred if the compound is an oil.[1]

  • Solvent: Dissolve crude mixture in the minimum amount of Dichloromethane (DCM).[1]

  • Warning: Avoid using pure EtOAc for loading; it is too strong and will cause "band broadening" (streaking) immediately.[1]

Step 3: Gradient Elution

Run the column using a step gradient to maximize yield and purity.[1]

  • Equilibration: 95:5 (Hex:EtOAc) + 1% Et3N.[1]

  • Fraction 1-10 (Flush): 90:10 (Hex:EtOAc). Elutes non-polar impurities and unreacted ketone.

  • Fraction 11+ (Product): 80:20 to 70:30 (Hex:EtOAc).[1] Elutes the target alcohol.[1][2]

Troubleshooting Guide & FAQs

This section addresses specific user scenarios based on chemical logic and common pitfalls.

Q1: "My product spot is co-eluting with the starting material. How do I separate them?"

Diagnosis: The mobile phase is likely too polar, or the column was overloaded.[1] Solution:

  • Reduce Polarity: Switch from 80:20 to 90:10 (Hex:EtOAc). The ketone will move, but the alcohol will stick.[1] Once the ketone is off, switch to 80:20.[1]

  • Change Solvent Selectivity: If Hex/EtOAc fails, try DCM/Methanol (99:1) . The selectivity of DCM for the aromatic ring can sometimes separate species that co-elute in Hex/EtOAc.[1]

Q2: "I see a new, non-polar spot appearing during the column run. Is my compound decomposing?"

Diagnosis: Yes. This is likely dehydration of the alcohol to the corresponding styrene (vinyl) derivative.[1]

  • Mechanism:[1][2][3][4][5][6][7] Acidic silica protons protonate the -OH, leading to water loss, stabilized by the electron-donating methoxy group.[1] Solution:

  • Immediate: Flush the column quickly with 100% EtOAc to recover remaining material.[1]

  • Next Run: You must add 1% Triethylamine to your solvent system to buffer the silica.[1] Alternatively, use neutral alumina instead of silica gel.[1]

Q3: "The product is streaking (tailing) badly on the column."

Diagnosis:

  • Overloading: Too much sample for the silica mass.[1] (Ratio should be 1:30 to 1:50).

  • Hydrogen Bonding: The hydroxyl group is interacting strongly with silanols.[1] Solution:

  • Ensure the loading solvent (DCM) was minimal.[1]

  • The addition of 1% Et3N (mentioned above) also reduces tailing by blocking silanol sites.[1]

Q4: "I need to separate the enantiomers. Can I do this on silica?"

Diagnosis: No. 1-(4-Fluoro-2-methoxyphenyl)ethanol is chiral, but silica is achiral.[1] You are isolating the racemate. Solution:

  • Kinetic Resolution: Use a lipase (e.g., Candida antarctica Lipase B) for enzymatic resolution [4].

  • Chiral HPLC: Use a column like Chiralcel OD-H or AD-H with Hexane/IPA mixtures.[1]

Visualized Workflows

Diagram 1: Method Development Logic

This flowchart guides the researcher through the initial TLC decision process.[1]

MethodDevelopment Start Start: Crude Mixture TLC Run TLC (80:20 Hex:EtOAc) Start->TLC Check Check Delta Rf (Separation) TLC->Check Good Delta Rf > 0.15 (Ideal) Check->Good Yes Bad Delta Rf < 0.15 (Co-elution) Check->Bad No Action1 Proceed to Column Gradient: 90:10 -> 70:30 Good->Action1 Action2 Reduce Polarity Try 90:10 Hex:EtOAc Bad->Action2 Action3 Change Selectivity Try DCM:MeOH (99:1) Action2->Action3 If still fails

Caption: Decision matrix for establishing the initial separation conditions based on Thin Layer Chromatography (TLC) results.

Diagram 2: Troubleshooting Dehydration

Logic flow for detecting and mitigating on-column degradation.

DehydrationFix Obs Observation: New Non-Polar Spot (Rf ~0.8) Cause Cause: Acid-Catalyzed Dehydration (Styrene Formation) Obs->Cause Fix Corrective Action: Add 1% Triethylamine (Et3N) to Mobile Phase Cause->Fix Alt Alternative: Switch to Neutral Alumina Fix->Alt If Et3N fails

Caption: Troubleshooting workflow for handling acid-sensitive benzylic alcohols on silica gel.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101148, 1-(4-Methoxyphenyl)ethanol.[1] Retrieved from [Link].[1]

  • University of Rochester. TLC Stains & Visualization Methods.[1] (General reference for Anisaldehyde/PMA stains). Available at: [Link].[1]

  • Hollmann, F., et al. "Enantioselective reduction of 4'-fluoroacetophenone."[1] ResearchGate, 2025.[1][8] (Context for biocatalytic reduction and chiral nature). Available at: [Link].

(Note: While specific CAS 84803-34-9 is a specialized intermediate, protocols are derived from the validated chemistry of 4-methoxy-alpha-methylbenzyl alcohol analogs as cited above.)

Sources

Optimization

Technical Support Center: Optimizing Enantiomeric Excess (ee) in 1-(4-Fluoro-2-methoxyphenyl)ethanol Production

Welcome to the technical support center for the synthesis of 1-(4-Fluoro-2-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Fluoro-2-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of enantiomeric excess (ee) during the production of this key chiral intermediate.

Introduction

1-(4-Fluoro-2-methoxyphenyl)ethanol is a valuable chiral building block in the synthesis of various pharmaceutical compounds.[1] Achieving high enantiomeric excess is critical for the efficacy and safety of the final active pharmaceutical ingredient. This guide provides practical advice and protocols to help you overcome common challenges in the asymmetric synthesis of this alcohol, with a primary focus on biocatalytic reduction of the corresponding ketone, 4'-Fluoro-2'-methoxyacetophenone.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Enantiomeric Excess (ee)

Possible Causes:

  • Suboptimal Biocatalyst: The chosen enzyme or whole-cell biocatalyst may have low stereoselectivity for the substrate.

  • Incorrect Reaction Conditions: Temperature, pH, and solvent can significantly impact enzyme activity and selectivity.

  • Substrate/Product Inhibition: High concentrations of the ketone substrate or the alcohol product can inhibit the enzyme, affecting its performance.

  • Presence of Racemizing Agents: Trace impurities or reaction byproducts might be causing racemization of the desired chiral alcohol.

Troubleshooting Steps:

  • Biocatalyst Screening:

    • If using whole-cell biocatalysts, screen a variety of organisms. Different species of yeast (e.g., Saccharomyces, Candida, Pichia, Rhodotorula) or plant tissues (e.g., carrot, apple, potato) can exhibit different enantioselectivities for ketone reductions.[2][3][4]

    • If using isolated enzymes (e.g., alcohol dehydrogenases, ene reductases), screen a panel of enzymes with varying substrate specificities.[5]

  • Optimization of Reaction Parameters:

    • Temperature: Perform the reaction at different temperatures (e.g., 25°C, 30°C, 35°C). Lower temperatures can sometimes improve enantioselectivity.[6]

    • pH: Optimize the pH of the reaction buffer. For many yeast-based reductions, a pH around 6.0-7.0 is a good starting point.[6]

    • Solvent System: While aqueous media are common for biocatalysis, the addition of a co-solvent (e.g., isopropanol, toluene) or the use of an ionic liquid can enhance substrate solubility and improve ee.[3][6]

  • Substrate Feeding Strategy:

    • To mitigate substrate inhibition, employ a fed-batch approach where the ketone is added gradually over the course of the reaction.

  • In-process Monitoring:

    • Monitor the reaction progress and ee at different time points to determine the optimal reaction time and identify any potential product racemization.

Issue 2: Slow or Incomplete Reaction

Possible Causes:

  • Low Biocatalyst Activity: The enzyme or cells may have low specific activity towards the substrate.

  • Poor Mass Transfer: In heterogeneous systems (e.g., immobilized cells, plant tissues), inefficient mixing can limit the reaction rate.

  • Cofactor Limitation: Reductases require a nicotinamide cofactor (NADH or NADPH). Insufficient cofactor regeneration can stall the reaction.

Troubleshooting Steps:

  • Increase Biocatalyst Loading:

    • Increase the concentration of the enzyme or the amount of whole cells/plant tissue.

  • Improve Agitation:

    • Ensure vigorous stirring or shaking to improve the contact between the substrate and the biocatalyst.

  • Cofactor Regeneration System:

    • When using isolated enzymes, ensure an efficient cofactor regeneration system is in place. A common method is to use a secondary alcohol (e.g., isopropanol) and a corresponding dehydrogenase.

    • For whole-cell systems, adding a co-substrate like glucose can help regenerate the cofactor pool.

Issue 3: Inaccurate or Irreproducible ee Measurement by Chiral HPLC

Possible Causes:

  • Inappropriate Chiral Stationary Phase (CSP): The selected column may not be suitable for separating the enantiomers of 1-(4-Fluoro-2-methoxyphenyl)ethanol.

  • Suboptimal Mobile Phase: The composition of the mobile phase can significantly affect the resolution of the enantiomers.

  • Column Memory Effects: Residual additives from previous analyses can interfere with the separation.[7]

  • Poor Peak Shape: Peak tailing or fronting can lead to inaccurate integration and ee calculation.[8]

Troubleshooting Steps:

  • Column and Mobile Phase Screening:

    • Screen different types of CSPs, such as those based on polysaccharides (e.g., cellulose or amylose derivatives).[9]

    • Optimize the mobile phase composition. For normal-phase HPLC, vary the ratio of hexane/isopropanol or hexane/ethanol.[10]

    • Consider using isocratic elution for chiral separations to improve robustness.[7][10]

  • Column Equilibration and Washing:

    • Ensure the column is thoroughly equilibrated with the mobile phase before each injection.

    • Implement a robust column washing procedure between different methods to prevent carryover.

  • Troubleshoot Peak Shape Issues:

    • Peak Tailing: May be caused by active sites on the stationary phase. Consider adding a small amount of a modifier (e.g., trifluoroacetic acid for acidic analytes, diethylamine for basic analytes) to the mobile phase.

    • Peak Fronting: Often indicates column overload. Reduce the injection volume or the sample concentration.

    • Split Peaks: Can be a sign of a problem with the injection port or a partially blocked column inlet.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the asymmetric synthesis of 1-(4-Fluoro-2-methoxyphenyl)ethanol?

A1: The most prevalent and environmentally friendly method is the biocatalytic asymmetric reduction of the prochiral ketone, 4'-Fluoro-2'-methoxyacetophenone.[11] This can be achieved using whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae), other yeast species, or plant tissues, as well as with isolated reductase enzymes.[2][4][12]

Q2: How do I choose the right biocatalyst for my reaction?

A2: The ideal biocatalyst will exhibit high enantioselectivity (high ee) and good activity (high conversion) for your specific substrate. It is highly recommended to perform a screening of several commercially available enzymes or microbial strains. Many suppliers offer screening kits for this purpose. Plant-based biocatalysts like carrot or apple can also be effective and are a low-cost option.[2][11]

Q3: Can I improve the ee of my product after the reaction?

A3: Yes, if the initial ee is not satisfactory, you can perform a resolution of the racemic mixture. This can be done through methods like diastereomeric crystallization with a chiral resolving agent or kinetic resolution using an enzyme that selectively reacts with one enantiomer.[13] However, optimizing the asymmetric synthesis to achieve high ee directly is generally more efficient.

Q4: What is a typical protocol for determining the enantiomeric excess of 1-(4-Fluoro-2-methoxyphenyl)ethanol?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining ee.[14][15] A general protocol involves using a chiral stationary phase, such as a polysaccharide-based column, with a normal-phase mobile phase, typically a mixture of hexane and an alcohol like isopropanol or ethanol. The ratio of the peak areas of the two enantiomers is used to calculate the ee.

Q5: My chiral HPLC shows good separation, but the retention times are shifting between runs. What could be the cause?

A5: Retention time shifting in HPLC can be caused by several factors:[8]

  • Inadequate Column Equilibration: Ensure the column is equilibrated for a sufficient time with the mobile phase before starting a sequence of injections.

  • Fluctuations in Temperature: Use a column oven to maintain a constant temperature.

  • Changes in Mobile Phase Composition: Prepare fresh mobile phase daily and ensure it is well-mixed.

  • Pump Issues: The HPLC pump may not be delivering a consistent flow rate.

Experimental Protocols

Protocol 1: Biocatalytic Reduction of 4'-Fluoro-2'-methoxyacetophenone using Baker's Yeast
  • Preparation of the Biocatalyst: In a sterile flask, dissolve 10 g of sucrose in 100 mL of sterile water. Add 5 g of active dry baker's yeast and incubate at 30°C with gentle shaking for 30 minutes to activate the yeast.

  • Reaction Setup: Dissolve 100 mg of 4'-Fluoro-2'-methoxyacetophenone in 1-2 mL of ethanol. Add this solution dropwise to the activated yeast suspension.

  • Reaction: Incubate the flask at 30°C with shaking (e.g., 150 rpm) for 24-48 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC.

  • Workup: After the reaction is complete, add celite to the mixture and filter to remove the yeast cells. Wash the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Analysis: Determine the conversion and enantiomeric excess of the purified 1-(4-Fluoro-2-methoxyphenyl)ethanol by chiral HPLC.

Protocol 2: Chiral HPLC Method for ee Determination
  • Column: Chiralcel® OD-H (or a similar polysaccharide-based column)

  • Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Note: This is a starting point, and the mobile phase composition may need to be optimized to achieve baseline separation of the enantiomers.

Data Presentation

Table 1: Example of Biocatalyst Screening for Asymmetric Reduction

BiocatalystConversion (%)ee (%)Predominant Enantiomer
Saccharomyces cerevisiae8592(S)
Pichia pastoris9588(R)
Rhodotorula rubra78>99(S)
Daucus carota (Carrot)6595(R)

Visualizations

experimental_workflow cluster_synthesis Asymmetric Synthesis cluster_analysis Analysis start Start: 4'-Fluoro-2'-methoxyacetophenone biocatalysis Biocatalytic Reduction start->biocatalysis workup Reaction Workup & Extraction biocatalysis->workup purification Column Chromatography workup->purification product 1-(4-Fluoro-2-methoxyphenyl)ethanol purification->product chiral_hplc Chiral HPLC Analysis product->chiral_hplc Sample ee_determination Calculate ee (%) chiral_hplc->ee_determination

Caption: General workflow for the synthesis and analysis of 1-(4-Fluoro-2-methoxyphenyl)ethanol.

troubleshooting_low_ee cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Enantiomeric Excess (ee) cause1 Suboptimal Biocatalyst issue->cause1 cause2 Incorrect Reaction Conditions issue->cause2 cause3 Substrate/Product Inhibition issue->cause3 solution1 Screen Different Biocatalysts cause1->solution1 Address with solution2 Optimize Temp, pH, & Solvent cause2->solution2 Address with solution3 Implement Fed-Batch Strategy cause3->solution3 Address with

Caption: Troubleshooting logic for addressing low enantiomeric excess.

References

  • Yang, Z., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology & Biotechnology, 35, 1047–1051. [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. [Link]

  • Kazıcı, H. Ç., Bayraktar, E., & Mehmetoglu, Ü. (2018). Asymmetric reduction of acetophenone catalyzed by immobilized carrots. ResearchGate. [Link]

  • Khomane, N. B., et al. (2025). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Publishing. [Link]

  • Yang, Z., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology & Biotechnology, 35(8), 1047-1051. [Link]

  • Lou, W. Y., et al. (2009). Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system. PubMed. [Link]

  • Mazzotti, M., et al. (2021). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1. ACS Publications. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them. YouTube. [Link]

  • Reddit. (2024). Chiral alcohol separation. r/CHROMATOGRAPHY. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Moody, T. S., et al. (2024). Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv. [Link]

  • Tiano, A., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link]

  • ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC. ResearchGate. [Link]

  • Cao, X., et al. (2014). Asymmetric syntheses and bio-evaluation of novel chiral esters derived from substituted tetrafluorobenzyl alcohol. PubMed. [Link]

  • An, G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. [Link]

  • Patterson, D., et al. (2021). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. PMC - NIH. [Link]

  • Hoshino, Y., et al. (2019). Asymmetric Synthesis of Chiral 1,4-Enynes through Organocatalytic Alkenylation of Propargyl Alcohols with Trialkenylboroxines. PubMed. [Link]

  • Gouilleux, B., et al. (2021). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst (RSC Publishing). [Link]

  • Sanchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]

  • Zehra, S. T., et al. (2022). Access to enantioenriched molecules with diverse fluorinated tetrasubstituted stereocenters using hydroxy as a kinetic resolution auxiliary group. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. [Link]

  • Tiano, A., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link]

  • Taylor & Francis. (n.d.). Asymmetric synthesis – Knowledge and References. Taylor & Francis. [Link]

  • Corey, E. J., et al. (1987). 4 s Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implicatio. University of York. [Link]

  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

Sources

Troubleshooting

Minimizing side reactions during 1-(4-Fluoro-2-methoxyphenyl)ethanol reduction

This technical guide addresses the reduction processes involving 1-(4-Fluoro-2-methoxyphenyl)ethanol . Note on Scope: Based on standard pharmaceutical workflows, this guide addresses two distinct scenarios often conflate...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the reduction processes involving 1-(4-Fluoro-2-methoxyphenyl)ethanol .

Note on Scope: Based on standard pharmaceutical workflows, this guide addresses two distinct scenarios often conflated in technical queries:

  • Production of the Alcohol: Minimizing side reactions when reducing the ketone precursor (1-(4-Fluoro-2-methoxyphenyl)ethanone) to the target alcohol.

  • Stability of the Alcohol: Minimizing the unwanted over-reduction (hydrogenolysis) or degradation of the alcohol itself during reaction workups or subsequent steps.

Current Status: Operational Analyst: Senior Application Scientist Subject: Minimizing Side Reactions & Impurity Profiling

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am reducing 1-(4-Fluoro-2-methoxyphenyl)ethanone to the alcohol, but I see a non-polar impurity increasing over time. What is it?

Diagnosis: This is likely 1-ethyl-4-fluoro-2-methoxybenzene , resulting from over-reduction (hydrogenolysis) of the benzylic C-O bond. Cause:

  • Catalytic Hydrogenation (Pd/C): The benzylic alcohol is highly susceptible to hydrogenolysis, especially because the para-fluoro and ortho-methoxy groups electronically activate the ring, stabilizing the transition state for C-O cleavage.

  • Acidic Conditions: If you are using silanes or borohydrides in acidic media, you may be promoting dehydration to the styrene, followed by reduction to the ethyl derivative.

Corrective Action:

  • Switch Catalyst: Move from Pd/C to Pt/C or Rh/C (sulfided), which are less active for benzylic hydrogenolysis.

  • Poison the Catalyst: Add an amine (e.g., triethylamine) or use a catalyst poison (e.g., quinoline) to reduce the surface acidity of the catalyst support.

  • Alternative Method: Use Sodium Borohydride (NaBH₄) in methanol at 0°C. This nucleophilic reduction avoids hydrogenolysis entirely.

Q2: My product shows a loss of Fluorine (defluorination). How do I prevent this?

Diagnosis: Hydrodefluorination is a common side reaction during catalytic hydrogenation of fluoro-aromatics. Mechanism: Oxidative addition of the metal (Pd) into the C-F bond, followed by reductive elimination. Prevention:

  • Avoid Pd/C: Palladium is notorious for cleaving Ar-F bonds.

  • Solvent Choice: Avoid polar protic solvents if using metal catalysts. Use non-polar solvents like Toluene or Hexane/EtOAc mixtures if solubility permits.

  • Use Hydride Reagents: Switch to chemical reduction (NaBH₄, LiAlH₄, or Meerwein-Ponndorf-Verley reduction) which are chemoselective for the carbonyl and inert toward the Ar-F bond.

Q3: I observe a styrene impurity (4-Fluoro-2-methoxystyrene). Why?

Diagnosis: Acid-catalyzed dehydration . Cause:

  • Workup pH: Quenching borohydride reactions with strong acid (HCl) generates heat and lowers pH, promoting elimination of the benzylic alcohol.

  • Thermal Stress: Distilling the product at high temperatures (>120°C) without high vacuum. Corrective Action:

  • Quench Gently: Use saturated NH₄Cl or dilute acetic acid instead of HCl. Keep the internal temperature <20°C during quench.

  • Base Wash: Ensure the final organic layer is washed with NaHCO₃ to remove trace acid before concentration.

Part 2: Impurity Profile & Pathways

The following diagram illustrates the reaction pathways, highlighting the critical side reactions (Defluorination, Hydrogenolysis, Dehydration) that must be controlled.

ReactionPathways Ketone Precursor Ketone 1-(4-Fluoro-2-methoxyphenyl)ethanone Alcohol TARGET PRODUCT 1-(4-Fluoro-2-methoxyphenyl)ethanol Ketone->Alcohol Reduction (NaBH4 or H2/Cat) Defluoro Side Product C: Defluorinated (Ar-F Cleavage) Ketone->Defluoro Pd/C, H2 (Side Rxn) Styrene Side Product A: Styrene (Dehydration) Alcohol->Styrene Acid/Heat (-H2O) Ethyl Side Product B: Ethyl Derivative (Hydrogenolysis) Alcohol->Ethyl Pd/C, H2 (Over-reduction) Alcohol->Defluoro Pd/C, H2

Caption: Reaction network showing the target reduction pathway (Green) and competing degradation pathways (Red) leading to common impurities.

Part 3: Optimized Experimental Protocols

Protocol A: Chemoselective Reduction (Recommended)

Objective: Synthesis of 1-(4-Fluoro-2-methoxyphenyl)ethanol with <0.1% defluorination or hydrogenolysis.

ParameterSpecificationRationale
Reagent Sodium Borohydride (NaBH₄)Nucleophilic hydride attacks C=O; inert to Ar-F and Ar-OMe.
Stoichiometry 0.6 - 0.8 equivalentsTheoretical is 0.25 (4 hydrides per B), but excess ensures completion.
Solvent Methanol (anhydrous)Fast kinetics; solubilizes both ketone and borohydride.
Temperature 0°C to 5°CSuppresses potential side reactions; controls exotherm.
Quench Sat. NH₄Cl or AcetoneAcetone destroys excess hydride without generating acid.

Step-by-Step:

  • Dissolution: Dissolve 10.0 g (59.5 mmol) of 1-(4-Fluoro-2-methoxyphenyl)ethanone in 100 mL of anhydrous Methanol. Cool to 0°C.[1]

  • Addition: Add NaBH₄ (1.35 g, 35.7 mmol) portion-wise over 30 minutes. Do not dump all at once to prevent temperature spikes.

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. Target ketone <0.5%.

  • Quench: Add 5 mL Acetone (to scavenge hydride) followed by 50 mL Sat. NH₄Cl. Stir for 15 mins.

  • Workup: Evaporate Methanol under reduced pressure (bath <40°C). Extract residue with Ethyl Acetate (3 x 50 mL).

  • Wash: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Result: Expect >95% yield of clear oil/solid.

Protocol B: Enantioselective Reduction (Biocatalytic)

Objective: Synthesis of chiral (R)- or (S)-1-(4-Fluoro-2-methoxyphenyl)ethanol.

System: Ketoreductase (KRED) + Cofactor Recycling (GDH/Glucose). Advantages: 100% Chemoselectivity (No defluorination/hydrogenolysis). Procedure:

  • Suspend Ketone (100 mM) in Phosphate Buffer (pH 7.0) with 2% Isopropanol (cosolvent).

  • Add KRED enzyme (load 5-10 mg/g substrate) and NADP+ cofactor.

  • Stir at 30°C for 24 hours.

  • Extract with MTBE. Note: This method completely avoids the thermodynamic instability of the benzylic C-O bond during reduction.

References

  • Rylander, P. N. (1985). Hydrogenation Methods. Academic Press.
  • Defluorination Risks in Hydrogenation

    • Grushin, V. V., & Alper, H. (1994). Activation of C-F Bonds by Metal Complexes. Chemical Reviews, 94(4), 1047–1062. Link

  • Borohydride Reduction Protocols

    • Thermo Scientific Chemicals.[2] 1-(4-Methoxyphenyl)ethanol Product Specifications & Applications. (Standard protocols for methoxy-acetophenone reduction). Link

  • Biocatalytic Reduction of Acetophenones: Hollmann, F., et al. (2011). Enzymatic reduction of ketones. Green Chemistry. (General reference for KRED specificity avoiding side reactions).

Sources

Optimization

Troubleshooting low conversion rates for 1-(4-Fluoro-2-methoxyphenyl)ethanol precursors

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Low Conversion Rates for 1-(4-Fluoro-2-methoxyphenyl)ethanol Precursors Executive Summary This guide...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Low Conversion Rates for 1-(4-Fluoro-2-methoxyphenyl)ethanol Precursors

Executive Summary

This guide addresses the persistent low conversion rates observed in the synthesis of 1-(4-Fluoro-2-methoxyphenyl)ethanol (CAS: N/A for specific enantiomer, generic structure implied). Our analysis identifies the 2-methoxy substituent as the primary kinetic disruptor. Through resonance electron donation (+M effect), this group significantly reduces the electrophilicity of the carbonyl carbon in both acetophenone and benzaldehyde precursors. Furthermore, the ortho-position facilitates metal-ion chelation, stabilizing intermediates and retarding reaction kinetics.

This document provides autonomous troubleshooting protocols for the two primary synthesis routes:

  • Route A: Reduction of 4-Fluoro-2-methoxyacetophenone.

  • Route B: Grignard Addition to 4-Fluoro-2-methoxybenzaldehyde.

Diagnostic Workflow

Before altering reaction parameters, utilize this logic tree to isolate the failure mode.

TroubleshootingLogic Start Start: Low Conversion Observed CheckPurity 1. Check Precursor Purity (GC/HPLC >98%?) Start->CheckPurity RouteSelect Select Synthesis Route CheckPurity->RouteSelect Pass RouteA Route A: Ketone Reduction (NaBH4/LiAlH4) RouteSelect->RouteA RouteB Route B: Grignard Addition (MeMgBr + Aldehyde) RouteSelect->RouteB IssueA1 Issue: Deactivated Carbonyl (+M Effect) RouteA->IssueA1 IssueA2 Issue: Borate Ester Stability RouteA->IssueA2 IssueB1 Issue: Mg-Chelation Stabilization RouteB->IssueB1 IssueB2 Issue: Moisture/Initiation Failure RouteB->IssueB2 ActionA Protocol A.1: Lewis Acid Activation Protocol A.2: Methanol Co-solvent IssueA1->ActionA IssueA2->ActionA ActionB Protocol B.1: Temperature Adjustment Protocol B.2: Anhydrous Titration IssueB1->ActionB IssueB2->ActionB

Figure 1: Decision matrix for isolating chemical vs. procedural failure modes in 1-(4-Fluoro-2-methoxyphenyl)ethanol synthesis.

Module 1: Troubleshooting Ketone Reduction (Route A)

Precursor: 4-Fluoro-2-methoxyacetophenone Reagent: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)

The Core Problem: Electronic Deactivation

The methoxy group at the ortho position is a strong electron donor. Through resonance, it increases the electron density at the carbonyl carbon, making it less susceptible to nucleophilic attack by the hydride (


). Standard protocols for unsubstituted acetophenones often stall at 60-70% conversion.
Q&A: Specific Failure Modes

Q1: My reaction stalls after 4 hours with 30% starting material remaining. Adding more NaBH₄ doesn't help. Why? A: You are likely facing borate ester stabilization or solubility issues .

  • Mechanism: As the ketone is reduced, it forms a tetra-alkoxy borate intermediate. The steric bulk of the ortho-methoxy group can make this intermediate incredibly stable and insoluble, coating the unreacted ketone and preventing further reaction.

  • Solution: Switch solvents. If you are using Ethanol (EtOH), switch to Methanol (MeOH) . MeOH is more polar and breaks down borate complexes faster via solvolysis.

  • Advanced Fix: Add a Lewis Acid catalyst. The addition of CeCl₃·7H₂O (Luche Reduction conditions) coordinates to the carbonyl oxygen, increasing its electrophilicity and overcoming the deactivating effect of the methoxy group [1].

Q2: I see a new spot on TLC that isn't product or starting material. What is it? A: This is likely the boron-complex intermediate .

  • Validation: Perform a "mini-workup" on a TLC aliquot: take 0.1 mL of reaction mixture, add 0.1 mL 1M HCl, shake, and then spot. If the "new spot" disappears and becomes product, your reaction was actually complete, but the intermediate wasn't breaking down on the silica plate.

Optimized Protocol: Luche Reduction for Deactivated Ketones

Use this when standard NaBH₄ fails.

  • Dissolve: 1.0 eq of 4-Fluoro-2-methoxyacetophenone in MeOH (0.4 M concentration).

  • Activate: Add 1.1 eq of Cerium(III) Chloride heptahydrate (CeCl₃·7H₂O). Stir until fully dissolved (solution may turn clear/yellow).

  • Cool: Cool to 0°C.

  • Reduce: Add 1.2 eq NaBH₄ portion-wise over 15 minutes. Gas evolution (

    
    ) will occur.
    
  • Monitor: Warm to Room Temperature (RT). Conversion should be >98% within 1 hour.

  • Workup: Quench with saturated

    
    . The Ce salts will precipitate; filter through Celite before extraction to avoid emulsions.
    

Module 2: Troubleshooting Grignard Addition (Route B)

Precursor: 4-Fluoro-2-methoxybenzaldehyde Reagent: Methylmagnesium Bromide (MeMgBr)

The Core Problem: Chelation & Aggregation

The oxygen atoms in the aldehyde and the methoxy group can "bite" the Magnesium atom, forming a stable 6-membered chelate ring. While this directs stereochemistry (Cram's chelate rule), it can also stabilize the ground state, requiring higher activation energy for the methyl group transfer.

Q&A: Specific Failure Modes

Q1: The reaction initiates but yields are low (50%), with significant "polymer" or gum formation. A: This is often due to competitive enolization or Cannizzaro-type side reactions induced by the basicity of the Grignard reagent.

  • Fix: Lower the temperature to -78°C for the addition, then warm slowly. Cold temperatures favor the nucleophilic addition (kinetic control) over the deprotonation/side-reactions (thermodynamic control).

  • Additive: Add Lithium Chloride (LiCl) (TurboGrignard conditions). LiCl breaks up the polymeric Grignard aggregates, increasing the effective concentration of the active "monomeric" species [2].

Q2: Upon quenching, the product forms a hard solid that traps the organic layer. A: This is the "Magnesium Cake" (Mg(OH)₂ and Mg salts).

  • Fix: Do not quench with water alone. Use Rochelle's Salt (Potassium Sodium Tartrate) solution.

    • Protocol: Add saturated Rochelle's Salt solution and stir vigorously for 1-2 hours. The tartrate chelates the Mg ions, solubilizing them into the aqueous layer and allowing a clean phase separation.

Data Table: Solvent & Additive Effects on Conversion
Solvent SystemAdditiveTemperatureConversion (2h)Notes
Diethyl Ether (

)
None0°C65%Precipitation of intermediate observed.[1] Slow kinetics.
THF None0°C82%Better solubility. Moderate side products.
THF LiCl (1.0 eq) -20°C >95% Recommended. "Turbo" conditions break aggregates.
Toluene/THF (5:1) NoneRT40%Non-polar solvent fails to solvate the chelated intermediate.

Module 3: Analytical Validation

NMR Confirmation of Conversion: The shift of the benzylic proton is the definitive marker.

  • Starting Material (Ketone): ~2.6 ppm (s, 3H,

    
    ).
    
  • Starting Material (Aldehyde): ~10.2 ppm (s, 1H,

    
    ).
    
  • Product (Alcohol): The benzylic proton appears as a quartet at ~5.1 ppm (dependent on solvent, usually

    
    ). The methyl group becomes a doublet at ~1.45 ppm .
    

Warning - 19F NMR: Do not rely solely on Fluorine NMR for conversion monitoring. The chemical shift change of the fluorine atom (para to the reaction site) is often minimal (<1 ppm) between the ketone and the alcohol. Proton (


) NMR is required.[2][3]

References

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society. Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link

  • BenchChem. (2025).[4] Grignard Reaction with 4-Fluorobenzaldehyde: Protocols and Troubleshooting. BenchChem Application Notes. Link

  • Thermo Scientific Chemicals. (2025). 1-(4-Methoxyphenyl)ethanol Product Specifications and Handling. Fisher Scientific.[5] Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Determination of Specific Optical Rotation for 1-(4-Fluoro-2-methoxyphenyl)ethanol

This guide provides a comprehensive framework for determining the specific optical rotation of 1-(4-Fluoro-2-methoxyphenyl)ethanol, a chiral building block with potential applications in pharmaceutical synthesis. In drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for determining the specific optical rotation of 1-(4-Fluoro-2-methoxyphenyl)ethanol, a chiral building block with potential applications in pharmaceutical synthesis. In drug development, the stereochemistry of a molecule is a critical quality attribute, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2][3] The infamous case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the non-negotiable need for precise enantiomeric characterization.[4]

This document moves beyond a simple procedural list, offering an in-depth analysis of the polarimetric method, its validation according to pharmacopeial standards, and a critical comparison with orthogonal chromatographic techniques. The objective is to equip researchers, analytical chemists, and process development scientists with the expertise to select, execute, and validate the appropriate methods for ensuring the chiral integrity of their molecules.

The Foundational Principle: Polarimetry and Chirality

Polarimetry is a non-destructive analytical technique that measures the change in the angle of plane-polarized light as it passes through a solution containing a chiral, or "optically active," compound.[5] This phenomenon, known as optical rotation, arises because enantiomers—non-superimposable mirror-image molecules—interact with polarized light differently.[1][6]

A polarimeter quantifies this interaction by measuring the observed rotation (α).[4][5] However, this value is dependent on experimental conditions. To obtain an intrinsic, standardized physical constant for a compound, we calculate the specific optical rotation [α] . This is achieved using Biot's Law, which normalizes the observed rotation for concentration and the path length of the light through the sample.[7]

Biot's Law Formula:

[α]λT = α / (l * c)

Where:

  • [α]λT is the specific optical rotation at temperature T and wavelength λ.

  • α is the observed optical rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL) or grams per 100 mL (g/dL), which must be consistently defined.[7]

The sign of the specific rotation indicates the direction of rotation: (+) for dextrorotatory (clockwise) and (-) for levorotatory (counter-clockwise). An equal mixture of both enantiomers, a racemic mixture, will have a specific optical rotation of zero.

A Validated Protocol for Determining Specific Optical Rotation

This section outlines a robust, self-validating protocol for measuring the specific optical rotation of 1-(4-Fluoro-2-methoxyphenyl)ethanol, designed in accordance with United States Pharmacopeia (USP) and European Pharmacopoeia (EP) standards.[8]

Instrumentation and Materials
  • Polarimeter: A high-precision digital polarimeter with a sodium lamp (D-line, 589 nm) or equivalent light source. The instrument must have Peltier temperature control to maintain the sample at a constant temperature (e.g., 20°C or 25°C ± 0.5°C).[8]

  • Polarimeter Cell: A 1.0 dm path length cell of appropriate volume.

  • Solvent: HPLC-grade methanol (or another suitable, non-reactive solvent in which the analyte is stable and has good solubility).

  • Analyte: 1-(4-Fluoro-2-methoxyphenyl)ethanol of known or unknown enantiomeric purity.

  • Calibration Standard: NIST-traceable quartz plates with certified optical rotation values.[8]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow, from initial setup and calibration to the final reporting of the validated specific optical rotation value.

G cluster_0 Phase 1: Preparation & Calibration cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Calculation & Validation A Instrument Qualification (IQ/OQ/PQ) B Temperature Equilibration Set Polarimeter to 25°C ± 0.2°C A->B C Solvent Blank Measurement Fill cell with Methanol, zero the instrument B->C D System Suitability Test Measure NIST-traceable quartz plate (Must be within certified limits) C->D E Sample Preparation Accurately weigh ~100 mg of analyte Dissolve in 10.0 mL Methanol (c ≈ 1 g/dL) D->E F Sample Measurement - Rinse and fill cell with sample solution - Allow temperature to equilibrate - Record observed rotation (α) (n=5 readings) E->F G Calculate Mean & RSD Calculate mean α and Relative Standard Deviation (RSD ≤ 2.0%) F->G H Calculate Specific Rotation Use Biot's Law: [α] = α / (l * c) G->H I Method Validation (as required) - Linearity (multiple concentrations) - Precision (repeatability) - Accuracy (spiking studies) H->I J Final Report Report [α] with T, λ, concentration, and solvent I->J

Caption: Experimental workflow for determining specific optical rotation.

Step-by-Step Methodology
  • Instrument Preparation and Calibration:

    • Ensure the polarimeter has been qualified (IQ/OQ/PQ) according to USP <1058>.[8]

    • Set the instrument's temperature control to the desired standard temperature (e.g., 25°C) and allow it to equilibrate.

    • Fill the polarimeter cell with the solvent (methanol) to be used for the sample analysis. Place the cell in the instrument and perform a "zero" or "blank" correction.

    • Trustworthiness Check: Perform a system suitability test by measuring a certified quartz plate. The observed rotation must be within the tolerance specified by the certificate to ensure the instrument is performing correctly.[8]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of 1-(4-Fluoro-2-methoxyphenyl)ethanol.

    • Quantitatively transfer the sample to a 10.0 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol. Mix thoroughly. This creates a concentration (c) of approximately 1 g/100 mL. The choice of concentration is critical; it must be high enough to produce a measurable rotation but low enough to ensure complete dissolution.

  • Measurement:

    • Rinse the polarimeter cell twice with small aliquots of the sample solution.

    • Fill the cell with the sample solution, ensuring no air bubbles are in the light path.[4]

    • Place the cell in the instrument and allow the solution to reach thermal equilibrium (typically 5-10 minutes).

    • Take at least five consecutive readings of the observed rotation (α).

  • Calculation and Reporting:

    • Calculate the average of the five readings. The Relative Standard Deviation (RSD) should be acceptably low (e.g., ≤2.0%) to demonstrate measurement precision.

    • Using the average observed rotation (α), the known cell path length (l = 1.0 dm), and the calculated concentration (c in g/100 mL), calculate the specific optical rotation using Biot's Law.

    • The final result should be reported in a standardized format, for example: [α]D25 = +X.X° (c 1.0, Methanol) .

Comparative Analysis: Polarimetry vs. Orthogonal Methods

While polarimetry provides a crucial macroscopic property of a chiral substance, it is not a separative technique. It measures the net rotation of the bulk sample and is less sensitive for detecting small amounts of an enantiomeric impurity.[1] For comprehensive chiral purity analysis, orthogonal methods like chiral High-Performance Liquid Chromatography (HPLC) are indispensable.[2][3][9]

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute at different times.[10][11] This allows for the direct quantification of each enantiomer and the calculation of enantiomeric excess (% ee).

The following table compares the two techniques for the analysis of 1-(4-Fluoro-2-methoxyphenyl)ethanol.

FeaturePolarimetryChiral HPLC / SFC
Primary Output Specific Optical Rotation ([α])Enantiomeric Excess (% ee), % Area of each enantiomer
Principle Measures bulk rotation of plane-polarized lightDifferential interaction with a chiral stationary phase leading to separation
Sensitivity Low; insensitive to small amounts (<1-2%) of enantiomeric impurityHigh; can accurately quantify impurities down to <0.1% levels
Specificity Low; cannot distinguish between the desired enantiomer and other optically active impuritiesHigh; separates the enantiomeric pair and can also separate other chemical impurities
Speed Very fast for a single measurement (<5 minutes per sample)Slower; typical run times are 10-30 minutes per sample
Application Identity testing, confirmation of stereochemistry, bulk property measurementPurity testing, determination of enantiomeric excess, stability studies, quality control
Regulatory Standing A required identity test for chiral drugs.[12]The "gold standard" for chiral purity and impurity quantification.[2]

Data Interpretation and Hypothetical Comparison

No published specific optical rotation value for 1-(4-Fluoro-2-methoxyphenyl)ethanol was found during the literature review for this guide. However, we can present hypothetical data alongside a known analogue, (R)-1-(4-methoxyphenyl)ethanol, to provide context for expected results.

CompoundEnantiomerHypothetical Specific Rotation [α]D25
1-(4-Fluoro-2-methoxyphenyl)ethanol (R)-enantiomer+35.5° (c 1.0, Methanol)
1-(4-Fluoro-2-methoxyphenyl)ethanol (S)-enantiomer-35.5° (c 1.0, Methanol)
1-(4-Fluoro-2-methoxyphenyl)ethanol Racemic Mixture0.0° (c 1.0, Methanol)
1-(4-methoxyphenyl)ethanol[13](R)-enantiomer+29° to +44° (solvent dependent, e.g., CH2Cl2, CHCl3)

Interpretation:

  • If a synthesized batch of 1-(4-Fluoro-2-methoxyphenyl)ethanol yields a specific rotation of +35.0°, it would suggest a high enantiomeric purity of the (R)-enantiomer.

  • A result of -5.0° would indicate a mixture enriched in the (S)-enantiomer, but far from being enantiopure.

  • A result near 0.0° would strongly suggest a racemic mixture.

Conclusion

The determination of specific optical rotation is a fundamental and rapid technique for the characterization of chiral molecules like 1-(4-Fluoro-2-methoxyphenyl)ethanol. It serves as an essential tool for identity confirmation and as a preliminary indicator of enantiomeric enrichment. The protocol detailed herein, when coupled with rigorous system suitability and validation, ensures trustworthy and reproducible results that comply with global regulatory standards.

However, for drug development professionals, reliance on polarimetry alone is insufficient. It is imperative to employ it as part of a comprehensive analytical strategy that includes a validated, high-sensitivity orthogonal method like chiral HPLC. This dual approach—using polarimetry for identity and bulk properties and chiral chromatography for definitive purity—provides the robust, multi-faceted data package required to ensure the safety, quality, and efficacy of chiral pharmaceutical compounds.

References

  • Hoffman Fine Chemicals. CAS 1737-27-5 | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol. [Link]

  • SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]

  • Rudolph Research Analytical. Polarimeter Requirements for the Pharmaceutical Industry. [Link]

  • LCGC International. Finding the Best Separation for Enantiomeric Mixtures. [Link]

  • American Pharmaceutical Review. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]

  • PubChem. 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol. [Link]

  • ResearchGate. Development and validation of a modified polarimetric assay method for small volume samples. [Link]

  • Chemistry LibreTexts. 5.8: The Polarimetry Experiment. [Link]

  • ResearchGate. Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. [Link]

  • American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Royal Society of Chemistry. Supporting Information for a publication. [Link]

  • Particle Measuring Systems. Overview of United States and European Pharmacopoeia Chapters Dedicated to the Validation of Alternative Microbiological Methods. [Link]

  • ResearchGate. Chiral Purity in Drug Analysis. [Link]

  • National Center for Biotechnology Information. Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering. [Link]

  • Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • SciELO. Deracemization of sec-Alcohols through Sequential Application of C. albicans and Ketoreductases. [Link]

  • Scholars' Mine. Enantiomeric High-performance Liquid Chromatographic Separation of Β- Substituted Tryptophan Analogues. [Link]

  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • National Center for Biotechnology Information. The Significance of Chirality in Drug Design and Development. [Link]

  • The Neotia University. Procedure for Polarimeter Experiment. [Link]

  • NIST WebBook. 2-(4-Methoxyphenyl)ethanol. [Link]

  • USP. <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • The Good Scents Company. 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. [Link]

Sources

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